molecular formula C9H10N2O3 B1346618 N-(2-Methyl-4-nitrophenyl)acetamide CAS No. 2719-15-5

N-(2-Methyl-4-nitrophenyl)acetamide

Cat. No. B1346618
CAS RN: 2719-15-5
M. Wt: 194.19 g/mol
InChI Key: JZEOVPGWIWSSAK-UHFFFAOYSA-N
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Description

“N-(2-Methyl-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 . It has an average mass of 194.19 Da and a monoisotopic mass of 194.06914 Da .


Molecular Structure Analysis

The molecular structure of “N-(2-Methyl-4-nitrophenyl)acetamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C9H10N2O3/c1-6-5-8(11(13)14)3-4-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) .


Physical And Chemical Properties Analysis

“N-(2-Methyl-4-nitrophenyl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 361.5±30.0 °C at 760 mmHg, and a flash point of 172.4±24.6 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has an ACD/LogP of 1.37 and an ACD/LogD (pH 5.5) of 1.43 .

Scientific Research Applications

Solvatochromism and Molecular Interactions

A study by Krivoruchka et al. (2004) on the solvatochromism of heteroaromatic compounds, including N-(4-Methyl-2-nitrophenyl)acetamide, revealed complex formation with protophilic solvents stabilized by bifurcate hydrogen bonds. This equilibrium is influenced by temperature, phase state, and the protophilic properties of the medium, highlighting its potential in solvatochromic applications and solvent-sensitivity studies (Krivoruchka et al., 2004).

Crystal Structure and Non-Linear Optical Properties

Research on the crystal structure of N-(3-nitrophenyl)acetamide demonstrated its potential as an organic non-linear optical material due to its unique crystallization in the monoclinic system and the presence of four independent molecules in the asymmetric unit. This suggests its applicability in the development of non-linear optical materials (Mahalakshmi et al., 2002).

Synthesis and Derivative Applications

The synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration processes has been optimized, indicating the compound's versatility in chemical synthesis and the potential for creating a variety of derivatives for different applications (Zhang Da-yang, 2004).

Bioactive Compounds and Phytotoxic Metabolites

A study by Girel et al. (2022) explored the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, demonstrating an alternative pathway to phytotoxic metabolites. These compounds' bioactivity against various microorganisms and plants suggests their potential in agricultural chemistry and biochemistry for developing new phytotoxic agents or plant growth regulators (Girel et al., 2022).

Optical Indicators and DFT Calculations

The research on orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, as OH− indicators, highlighted their application in detecting and measuring hydroxide ions. The study utilized DFT calculations and experimental methods to analyze the optical properties, demonstrating potential applications in analytical chemistry and environmental monitoring (Wannalerse et al., 2022).

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-8(11(13)14)3-4-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOVPGWIWSSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062606
Record name 4'-Nitro-o-acetotoluidide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-4-nitrophenyl)acetamide

CAS RN

2719-15-5
Record name N-(2-Methyl-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-methyl-4-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methyl-4-nitrophenyl)acetamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-methyl-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-Nitro-o-acetotoluidide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

349.6g (2.3 moles) of 4-amino-3-methyl-nitrobenzene were dissolved in 500g of tetrahydrofuran, 500g of acetic acid were added thereto, and 500g (3.5 moles) of acetic anhydride were added dropwise while stirring and heating at 70° to 80° C, and, after the completion of the acetic acid addition, the entire reaction system was reacted for 1 hour under reflux and then was allowed to cool whereby crystals were formed. The crystals were separated, filtered out and then dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MR Gavanrudi, M Halimi, H Najafzadehvarzi… - …, 2023 - Wiley Online Library
Thirteen new derivatives of the phthalimide‐1,2,3‐triazole‐N‐phenylacetamide hybrids were synthesized via simple chemical reactions. These hybrids were evaluated for their …
M Emadi, M Halimi, A Moazzam, S Hosseini… - Scientific Reports, 2023 - nature.com
An important target in the treatment of type 2 diabetes is α-glucosidase. Inhibition of this enzyme led to delay in glucose absorption and decrease in postprandial hyperglycemia. A new …
Number of citations: 5 www.nature.com
N Hosseinzadeh, M Nazari Montazer… - …, 2023 - Wiley Online Library
Urease is an important target for the treatment of Helicobacter pylori infection. In this study, several pharmacophores for the inhibition of urease were considered and coupled to design …
F Abedinifar… - … of Biochemical and …, 2021 - Wiley Online Library
A series of new benzofuran‐1,3,4‐oxadiazole containing 1,2,3‐triazole‐acetamides 12a‐n as potential anti‐α‐glucosidase agents were designed and synthesized. α‐Glucosidase …
Number of citations: 7 onlinelibrary.wiley.com
AS Alqahtani, MM Ghorab, FA Nasr… - Journal of Enzyme …, 2022 - Taylor & Francis
We synthesised a new series of sulphonamide-bearing quinazolinone derivatives 5-18 and evaluated their in vitro cytotoxicity in various cancer cell lines (A549, HepG-2, LoVo and MCF…
Number of citations: 8 www.tandfonline.com
YV Aseeva, NV Stolpovskaya, DY Vandyshev… - Molecules, 2022 - mdpi.com
N-Arylmaleimides are universal substrates for the synthesis of various heterocyclic compounds with a wide spectrum of biological activity. However, their reactions with thioacetamides …
Number of citations: 1 www.mdpi.com
K Pedrood, F Taayoshi, A Moazzam, A Iraji, A Yavari… - Heliyon, 2023 - cell.com
A novel series of quinazoline-based agents bearing triazole-acetamides 8a-l were designed and synthesized. All the obtained compounds were tested for in vitro cytotoxic activities …
Number of citations: 1 www.cell.com
AM Soliman, HM Karam, MH Mekkawy… - European Journal of …, 2020 - Elsevier
Fifteen new quinazolinone derivatives bearing benzenesulfonamide moiety with variable acetamide tail were synthesized. The structures assigned to the products were concordant with …
Number of citations: 14 www.sciencedirect.com
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 5 www.sciencedirect.com
HX Liu, DL Ma, G Cui, Y Zhang… - Journal of Asian Natural …, 2021 - Taylor & Francis
We described the design, synthesis and antimicrobial activities of novel pleuromutilin derivatives with substituted piperazine substrate. Minimum inhibitory concentration (MIC) was used …
Number of citations: 6 www.tandfonline.com

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